molecular formula C25H26N4O2 B2788329 Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- CAS No. 57499-57-7

Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-

Cat. No.: B2788329
CAS No.: 57499-57-7
M. Wt: 414.509
InChI Key: KFOVPQKZZGBOCL-WGOQTCKBSA-N
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Description

Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-: is a complex organic compound with the molecular formula C16H26O d-limonene , a naturally occurring chemical found in the peels of citrus fruits such as oranges, lemons, and limes[_{{{CITATION{{{2{Cas 57499-57-7,1-[1,6-dimethyl-4-(4-methylpent-3-enyl)-3 ... - LookChem](https://www.lookchem.com/casno57499-57-7.html). This compound is widely used in the flavor and fragrance industry due to its pleasant, fresh, and citrusy aroma[{{{CITATION{{{_2{Cas 57499-57-7,1-1,6-dimethyl-4-(4-methylpent-3-enyl)-3 ... - LookChem.

Properties

IUPAC Name

1-[1,6-dimethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-12(2)7-6-8-15-9-10-16(5,14(4)17)13(3)11-15/h7,9,13H,6,8,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKSNZVRCDPKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCC1(C)C(=O)C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041924
Record name 1-(1,6-Dimethyl-4-(4-methylpent-3-enyl)-3-cyclohexen-1-yl)ethan-1-one
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Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57499-57-7
Record name 1-[1,6-Dimethyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]ethanone
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Record name 1-(1,6-Dimethyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl)ethanone
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Record name Ethanone, 1-[1,6-dimethyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-
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Record name 1-(1,6-Dimethyl-4-(4-methylpent-3-enyl)-3-cyclohexen-1-yl)ethan-1-one
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Record name 1-[1,6-dimethyl-4-(4-methylpent-3-enyl)-3-cyclohexen-1-yl]ethan-1-one
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Record name 1-(1,6-DIMETHYL-4-(4-METHYL-3-PENTEN-1-YL)-3-CYCLOHEXEN-1-YL)ETHANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Major Products Formed

    • Oxidation: : d-limonene oxide

    • Reduction: : d-limonene alcohol

    • Substitution: : Various derivatives depending on the introduced functional group

    Scientific Research Applications

    Flavor and Fragrance Industry

    Ethanone is widely utilized in the flavor and fragrance sector due to its pleasant aroma reminiscent of citrus fruits. It serves as a key ingredient in:

    • Perfumes and Fragrances : Its aromatic properties make it suitable for use in personal care products and air fresheners .
    • Flavoring Agents : The compound is often incorporated into food products to enhance flavor profiles, particularly in confectionery and beverages.

    Cleaning Products

    The compound is also found in various cleaning agents, where its fragrance contributes to the overall sensory experience of the product. Its effectiveness as a solvent can enhance the cleaning properties of formulations used in household and industrial cleaning products .

    Antioxidant and Antimicrobial Studies

    Recent studies have investigated the antioxidant and antimicrobial properties of ethanone derivatives. For example, research focusing on essential oils containing this compound has shown promising results in inhibiting microbial growth and providing antioxidant benefits, which could lead to applications in food preservation and health supplements .

    Chemical Reactions

    Ethanone can undergo several chemical transformations:

    • Oxidation : This process can yield d-limonene oxide, a valuable compound in fragrance production .
    • Reduction : Reduction reactions can produce d-limonene alcohol, which is used as a flavoring agent .

    Case Study 1: Essential Oils Extraction

    A study highlighted the extraction of essential oils containing ethanone from citrus peels, demonstrating its potential for use as a natural preservative due to its antimicrobial properties. The extracted oils showed significant activity against common foodborne pathogens, suggesting a dual role as both a flavor enhancer and a preservative agent .

    Case Study 2: Fragrance Development

    In fragrance development research, ethanone was evaluated for its olfactory characteristics alongside other compounds. The study concluded that its inclusion improved the overall scent profile of various formulations, making it a preferred choice among perfumers for creating fresh and vibrant fragrances .

    Biological Activity

    Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-, also known by its CAS number 57499-57-7, is a complex organic compound with the molecular formula C16H26O. This compound is increasingly recognized for its various biological activities and applications in the fragrance and flavor industries. The following sections delve into its chemical properties, biological effects, and relevant research findings.

    PropertyValue
    Molecular Formula C16H26O
    Molecular Weight 234.38 g/mol
    CAS Number 57499-57-7
    EINECS Number 260-772-1
    Density 0.886 g/cm³
    Boiling Point 309.3 °C
    Flash Point 125.5 °C

    Biological Activity

    Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- exhibits a range of biological activities that have been explored in various studies:

    Antimicrobial Properties

    Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against a variety of bacterial strains, suggesting potential applications in food preservation and as a natural antimicrobial agent in personal care products .

    Antioxidant Activity

    The antioxidant activity of Ethanone has been assessed through various assays. It has demonstrated significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases . This property makes it a candidate for use in dietary supplements and functional foods.

    Anti-inflammatory Effects

    Studies have suggested that Ethanone may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be beneficial in managing conditions associated with chronic inflammation . Further research is needed to elucidate the specific pathways involved.

    Case Study 1: Antimicrobial Efficacy

    A study conducted on the antimicrobial efficacy of Ethanone against Escherichia coli and Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both bacteria. The compound was shown to disrupt bacterial cell membranes, leading to cell lysis .

    Case Study 2: Antioxidant Potential

    In a randomized controlled trial assessing the antioxidant potential of Ethanone in human subjects, participants who consumed a supplement containing this compound showed a significant increase in plasma antioxidant capacity compared to the placebo group . This suggests its potential role in enhancing overall health.

    Research Findings

    Recent studies have focused on the synthesis and characterization of Ethanone derivatives to enhance its biological activity. For example, modifications to the cyclohexene ring have been explored to improve its efficacy as an antimicrobial agent . Additionally, research into its metabolic pathways indicates that Ethanone may be metabolized into more active forms that exhibit enhanced biological effects .

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